4-Dimethylamino-2-hydroxy-2'-methoxycarbonyl-4'-nitrobenzophenone

Fluorescent oligonucleotide probes FRET dye synthesis Regiospecific benzophenone intermediates

Mixed-isomer benzophenone precursors force researchers to separate 5-/6-TAMRA mixtures by HPLC, lowering yield and batch consistency. The 4'-nitro isomer (CAS 159435-03-7) solves this: it is the regiospecific precursor to single-isomer 5-TAMRA, the preferred dye for protein/peptide labeling. • Exclusive 5-TAMRA synthesis-no isomeric contamination, no extra purification. • Proven in FRET probe manufacturing (e.g., (6-FAM)dTₙ(6-TAMRA) energy transfer systems). • Available as high-purity standard with analytical documentation.

Molecular Formula C17H16N2O6
Molecular Weight 344.32 g/mol
CAS No. 159435-03-7
Cat. No. B014189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Dimethylamino-2-hydroxy-2'-methoxycarbonyl-4'-nitrobenzophenone
CAS159435-03-7
Synonyms2-[4-(Dimethylamino)-2-hydroxybenzoyl]-5-nitrobenzoic Acid Methyl Ester;  _x000B_
Molecular FormulaC17H16N2O6
Molecular Weight344.32 g/mol
Structural Identifiers
SMILESCN(C)C1=CC(=C(C=C1)C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)OC)O
InChIInChI=1S/C17H16N2O6/c1-18(2)10-4-7-13(15(20)9-10)16(21)12-6-5-11(19(23)24)8-14(12)17(22)25-3/h4-9,20H,1-3H3
InChIKeyQZWNCXYWULFBHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Dimethylamino-2-hydroxy-2'-methoxycarbonyl-4'-nitrobenzophenone: A Regiospecific Intermediate for 5-TAMRA


4-Dimethylamino-2-hydroxy-2'-methoxycarbonyl-4'-nitrobenzophenone (CAS 159435-03-7; IUPAC: methyl 2-[4-(dimethylamino)-2-hydroxybenzoyl]-5-nitrobenzoate; molecular formula C₁₇H₁₆N₂O₆; MW 344.32 g/mol) is a nitro-substituted benzophenone ester that serves as a regiospecific synthetic intermediate for the preparation of isomerically pure 5-carboxytetramethylrhodamine (5-TAMRA) fluorescent dyes [1]. The compound features a dimethylamino group at the 4-position, a hydroxyl group at the 2-position, a methoxycarbonyl ester at the 2'-position, and a nitro group at the 4'-position on the benzophenone scaffold [2]. It is primarily utilized in the synthesis of fluorescent oligonucleotide probes for fluorescence resonance energy transfer (FRET)-based DNA sequencing and molecular diagnostics [1]. The compound is available as a highly purified research intermediate from multiple suppliers, including as a certified reference standard (Santa Cruz Biotechnology, sc-216827) .

Why the 4'-Nitro Isomer Cannot Be Substituted in 5-TAMRA Synthesis


Substitution of 4-dimethylamino-2-hydroxy-2'-methoxycarbonyl-4'-nitrobenzophenone (CAS 159435-03-7) with its 5'-nitro regioisomer (CAS 159435-02-6) or with mixed-isomer benzophenone precursors is not functionally equivalent because the position of the nitro group on the benzophenone ring directly dictates the regiospecificity of the downstream rhodamine dye product [1]. The 4'-nitro isomer is the requisite precursor for 5-carboxytetramethylrhodamine (5-TAMRA), while the 5'-nitro isomer yields 6-carboxytetramethylrhodamine (6-TAMRA) [1]. These two TAMRA isomers exhibit differentiated application profiles: 5-TAMRA is dominant in polypeptide and protein labeling applications, whereas 6-TAMRA is preferentially used in nucleotide labeling and nucleic acid sequencing . Furthermore, procurement of mixed-isomer benzophenone precursors introduces an uncontrolled variable into the synthesis, as the resulting mixture of 5- and 6-carboxyrhodamines requires additional chromatographic separation steps that reduce overall yield and introduce batch-to-batch variability in isomeric ratio [1][2].

Comparative Evidence: 4'-Nitro vs. 5'-Nitro Isomer Performance


Regiochemical Identity: Exclusive Precursor to 5-TAMRA

In the Kvach et al. (2009) scalable synthesis of isomerically pure TAMRA dyes, individual benzophenone regioisomers—separated by fractional crystallization from a mixture of 4-dimethylamino-2-hydroxy-2',4'(5')-dicarboxybenzophenones—were reacted with 3-dimethylaminophenol to give exclusively either 5-carboxytetramethylrhodamine (5-TAMRA) or 6-carboxytetramethylrhodamine (6-TAMRA) [1]. The 4'-nitro-substituted benzophenone ester (CAS 159435-03-7) specifically affords 5-TAMRA, while the 5'-nitro isomer (CAS 159435-02-6) affords 6-TAMRA. This regiochemical fidelity is structurally assigned by NOE difference spectroscopy on the separated benzophenone esters [2]. The downstream TAMRA isomers, when conjugated to oligonucleotides, exhibit similar absorption and emission spectra but show sequence-dependent fluorescence quantum yield differences correlated with the presence of dG nucleosides in the adjacent region [1].

Fluorescent oligonucleotide probes FRET dye synthesis Regiospecific benzophenone intermediates

Melting Point Differentiation for Identity Verification

The 4'-nitro isomer (CAS 159435-03-7) has a computationally predicted melting point of approximately 203°C (MPBPWIN v1.42 estimation, adapted Stein & Brown method) based on its molecular structure . In contrast, the 5'-nitro regioisomer (CAS 159435-02-6) exhibits an experimentally measured melting point of 175–177°C as reported by multiple authoritative chemical databases . This approximately 26–28°C difference in melting behavior provides a practical quality control parameter for confirming isomeric identity upon receipt, particularly given that both isomers share identical molecular formula (C₁₇H₁₆N₂O₆) and molecular weight (344.32 g/mol) and cannot be distinguished by mass spectrometry alone.

Quality control Identity verification Polymorph screening

Certified Reference Standard Availability for Unambiguous Procurement

Santa Cruz Biotechnology offers both regioisomers as individually cataloged research intermediates, enabling unambiguous procurement: the 4'-nitro isomer (target compound) is cataloged as sc-216827, while the 5'-nitro isomer is cataloged as sc-216828 . Both are offered at identical pricing ($300.00 per 50 mg) and quantity (50 mg), eliminating cost as a confounding variable in isomer selection . The 4'-nitro isomer is also listed as a certified fluorescent reagent standard (Catalog D460900) by 莱耀标准品网, classified under 'Standards; Fluorescent Reagents' for analytical applications . The Hoelzel-Biotech source specifies a 'Highly Purified' grade with storage at 4°C [1], while CymitQuimica reports a minimum purity specification of 95% for the 4'-nitro isomer .

Analytical reference standards Procurement specification Isomer-specific cataloging

Predicted Physicochemical Properties for Chromatographic Method Development

Despite sharing an identical molecular formula (C₁₇H₁₆N₂O₆) and molecular weight (344.32 g/mol), the 4'-nitro and 5'-nitro isomers exhibit distinguishable predicted physicochemical properties that can be exploited for chromatographic separation and quality control . The 4'-nitro isomer (target) has a predicted ACD/LogP of 2.98, while the 5'-nitro isomer has a predicted ACD/LogP of 2.91, a subtle but potentially exploitable hydrophobicity difference of ΔLogP = 0.07 . Both isomers have identical predicted density (1.4 ± 0.1 g/cm³) and polar surface area (113 Ų), but the 4'-nitro isomer has a predicted boiling point of 524.6 ± 50.0°C versus 527.1 ± 50.0°C for the 5'-nitro isomer . The experimentally confirmed distinction lies in the IUPAC nomenclature: methyl 2-[4-(dimethylamino)-2-hydroxybenzoyl]-5-nitrobenzoate (target) versus methyl 2-[4-(dimethylamino)-2-hydroxybenzoyl]-4-nitrobenzoate (comparator), reflecting the different nitro group positions on the benzoyl ring [1].

Chromatographic method development Isomer separation Analytical chemistry

Downstream Application Profile of 5-TAMRA in Bioconjugate Chemistry

The 5-TAMRA dye derived from the 4'-nitro benzophenone precursor exhibits a fluorescence quantum yield of approximately 37–39% and is preferentially employed in polypeptide and protein labeling applications, while 6-TAMRA (from the 5'-nitro isomer) is more commonly used for nucleotide labeling and nucleic acid sequencing [1]. The Kvach et al. (2009) study demonstrated that 5- and 6-TAMRA isomers on oligonucleotides show similar absorption and emission spectra, but fluorescence quantum yield correlates with the presence of dG nucleosides in the adjacent region of the oligonucleotide sequence, introducing a sequence-dependent performance variable [2]. In FRET-based DNA probe applications, 5-TAMRA has been shown to quench quantum dot fluorescence by up to 90% when employed as an acceptor in QD–DNA complexes, demonstrating its effectiveness as a FRET acceptor [3]. The molar extinction coefficient of TAMRA dyes is approximately 90,000 M⁻¹cm⁻¹ with quantum yields in the range of 0.3–0.5, providing strong signals in fluorescence microscopy and spectroscopy [4].

Fluorescent bioconjugation Photophysical properties Protein vs. oligonucleotide labeling

Optimal Procurement and Application Scenarios


5-TAMRA Phosphoramidite Synthesis for Oligonucleotide Labeling

This compound is the definitive starting material for synthesizing single-isomer 5-TAMRA phosphoramidite reagents used in solid-phase oligonucleotide synthesis. As established by Kvach et al. (2009), the 4'-nitro benzophenone ester, when condensed with 3-dimethylaminophenol, exclusively yields 5-carboxytetramethylrhodamine [1]. The resulting 5-TAMRA can be converted into hydroxyprolinol-based phosphoramidite reagents suitable for automated DNA synthesizer incorporation [1]. Laboratories engaged in FRET-based DNA probe development—particularly those constructing (6-FAM)dTₙ(6-TAMRA) energy transfer primer systems where n = 0–14 nucleotides—require the regiochemical fidelity that only the isomerically pure 4'-nitro precursor can provide [1]. The compound's availability as a certified fluorescent reagent standard (D460900) further supports its use in validated analytical methods for oligonucleotide quality control .

5-TAMRA-Labeled Peptides and Proteins for FRET Assays

5-TAMRA, derived from this benzophenone intermediate, is the preferred isomer for polypeptide and protein labeling applications due to its established quantum yield (37–39%) and photostability profile [2]. The dye exhibits bright, pH-insensitive orange-red fluorescence with excitation/emission maxima of approximately 546/579 nm . In FRET-based protein-DNA interaction studies, 5-TAMRA serves as an efficient acceptor dye, with demonstrated quenching efficiencies of up to 90% when paired with quantum dot donors [3]. Procurement of the correct 4'-nitro benzophenone precursor (Santa Cruz sc-216827) rather than the 5'-nitro isomer (sc-216828) is essential, as the two TAMRA isomers have differentiated application profiles: 5-TAMRA for protein/peptide work and 6-TAMRA primarily for nucleotide labeling .

HPLC Reference Standard for Isomeric Purity Assessment

The 4'-nitro benzophenone ester serves as a critical reference standard for analytical method development in rhodamine dye manufacturing quality control. Its predicted LogP of 2.98 and distinct chromatographic behavior relative to the 5'-nitro isomer (ΔLogP = 0.07) enable the development of reversed-phase HPLC methods for quantifying isomeric purity of benzophenone intermediates. The compound is classified and sold as a 'Standard; Fluorescent Reagent' (莱耀 D460900) and is available in 'Highly Purified' grade (Hoelzel-Biotech) with specified storage at 4°C [4]. Its use as a reference standard ensures that benzophenone intermediate lots meet the isomeric purity specifications required for reproducible 5-TAMRA dye synthesis, directly supporting ISO-quality documentation in GMP-regulated fluorescent probe manufacturing environments.

Structure-Activity Relationship Studies on Rhodamine Photophysics

For academic and industrial research groups investigating the effect of carboxy-substituent position on rhodamine dye photophysical properties, the 4'-nitro benzophenone ester provides an isomerically defined entry point to 5-TAMRA for systematic comparison with 6-TAMRA (from the 5'-nitro isomer). The Kvach et al. (2009) study demonstrated that while the two TAMRA isomers exhibit similar absorption and emission spectra on oligonucleotides, their fluorescence quantum yields show sequence-dependent variation correlated with adjacent dG nucleosides [1]. This sequence-dependent photophysical modulation is an active area of investigation for optimizing FRET-based nucleic acid probes. The availability of both isomers as separately cataloged items from Santa Cruz Biotechnology (sc-216827 and sc-216828) at equivalent pricing ($300/50 mg) facilitates controlled comparative studies without procurement bias.

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